1-(3-Bromopropoxy)-4-nitrobenzene 1-(3-Bromopropoxy)-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 13094-50-3
VCID: VC21007593
InChI: InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OCCCBr
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol

1-(3-Bromopropoxy)-4-nitrobenzene

CAS No.: 13094-50-3

Cat. No.: VC21007593

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropoxy)-4-nitrobenzene - 13094-50-3

Specification

CAS No. 13094-50-3
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
IUPAC Name 1-(3-bromopropoxy)-4-nitrobenzene
Standard InChI InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
Standard InChI Key LIBYGKUWXRBMPA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OCCCBr
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OCCCBr

Introduction

1-(3-Bromopropoxy)-4-nitrobenzene is a derivative of nitrobenzene, featuring a benzene ring with two key substituents: a bromopropoxy group and a nitro group. The compound is significant in various chemical reactions and has applications in medicinal chemistry, dye manufacturing, and materials science. Its reactivity is primarily attributed to the electron-withdrawing effect of the nitro group, which facilitates nucleophilic substitution reactions.

Synthesis Methods

The synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene typically involves nucleophilic substitution reactions. A common method involves reacting 4-nitrophenol with 1,3-dibromopropane in the presence of a base like potassium carbonate. The reaction is often conducted under reflux conditions in solvents such as acetone or dimethylformamide (DMF). The yield can vary between 60% to 90%, depending on the conditions and purification methods used.

Applications

1-(3-Bromopropoxy)-4-nitrobenzene is versatile in its applications:

  • Medicinal and Pharmaceutical Agents: It serves as an intermediate in the production of various medicinal agents, similar to other bromo and nitro substituted benzene derivatives.

  • Organic Dyes and Electroluminescent Materials: The compound can be used to create intermediates for organic dyes and electroluminescent materials, which are crucial for developing materials with specific optical properties.

  • Environmental Analysis: Derivatives of nitrobenzene have been used in environmental monitoring for the spectrophotometric determination of anionic surfactants in water.

Research Findings

Recent research highlights the importance of nitrobenzene derivatives in chemical synthesis and their potential applications. The electron-withdrawing effect of the nitro group enhances the reactivity of these compounds, making them valuable intermediates in various chemical transformations.

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